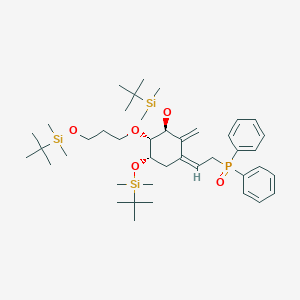
((Z)-2-((3S,4S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Z)-2-((3S,4S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a useful research compound. Its molecular formula is C42H71O5PSi3 and its molecular weight is 771.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound ((Z)-2-((3S,4S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential biological activities. Phosphine oxides are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a diphenylphosphine oxide moiety and several tert-butyldimethylsilyl ether groups. This structural complexity may influence its biological interactions and efficacy.
Anticancer Activity
Research indicates that phosphine oxides can serve as effective anticancer agents. A study on related phosphine oxide derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested for their inhibitory effects on topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Compounds similar to the one showed higher inhibition values than the standard camptothecin (CPT), suggesting potential as anticancer therapeutics .
Antibacterial Properties
Additionally, phosphine oxides have been evaluated for antibacterial activity. A related study highlighted the antibacterial properties of phosphine oxide derivatives against Gram-positive bacteria such as Bacillus subtilis. These findings suggest that the compound may exhibit similar antibacterial effects due to its structural characteristics .
Synthesis and Evaluation
A notable study synthesized various phosphine oxide derivatives and evaluated their biological activities. The synthesized compounds were assessed for cytotoxicity against multiple cancer cell lines, revealing that some exhibited moderate to strong activity, particularly against leukemia cell lines like HL-60 .
| Compound | Cell Line Tested | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| Compound A | HL-60 | 25 | Moderate |
| Compound B | MCF-7 | 10 | Strong |
| Compound C | A549 | 30 | Moderate |
The mechanism behind the anticancer activity of phosphine oxides often involves the inhibition of critical enzymes such as TOP1. The persistence of inhibition after prolonged incubation times suggests that these compounds can effectively disrupt cancer cell proliferation by targeting DNA repair mechanisms .
Propriétés
IUPAC Name |
3-[(1S,2S,4Z,6S)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3/b34-28-/t37-,38-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCWLTTWSBJXFK-UGOYHANCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCCO[C@H]1[C@H](C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71O5PSi3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














